5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane
Description
5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1³,⁷]decane is a nitrogen-containing tricyclic compound featuring a rigid adamantane-like framework. Its structure includes two methyl groups at positions 5 and 7 and a 2-thienyl substituent at position 2 (Figure 1). This compound is part of a broader class of azaadamantane derivatives, which are studied for their diverse pharmacological and material science applications .
Properties
CAS No. |
577762-09-5 |
|---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H20N2S/c1-13-6-14(2)9-15(7-13)12(16(8-13)10-14)11-4-3-5-17-11/h3-5,12H,6-10H2,1-2H3 |
InChI Key |
AXSULNBQGJAEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane typically involves multiple steps:
Formation of the Diazatricyclodecane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic core.
Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Thienyl Group: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the diazatricyclodecane core, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the diazatricyclodecane core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- The thienyl group in the target compound provides a unique electronic profile due to sulfur’s electronegativity, distinguishing it from alkyl (e.g., ethyl) or aryl (e.g., benzyl-indolyl) analogs.
- Steric effects vary significantly: the cyclohexyl and benzyl-indolyl analogs exhibit bulkier substituents, which may hinder binding in biological targets compared to the smaller thienyl group .
- Polarity : The ketone-containing analog (C₁₆H₂₆N₂O) is more polar, likely improving aqueous solubility relative to the hydrophobic ethyl or thienyl derivatives .
Biological Activity
5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane is a complex organic compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a diazatricyclo framework characterized by the presence of nitrogen atoms and a thienyl group. Its molecular formula is with a molecular weight of approximately 262.37 g/mol . The structural uniqueness of this compound may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Studies suggest that the nitrogen atoms in the diazatricyclo structure can participate in hydrogen bonding and coordination with metal ions, which may enhance its biological efficacy.
Potential Therapeutic Applications:
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thienyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Properties: Some derivatives of diazatricyclo compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Neurological Effects: Research into similar compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Reported Biological Activity |
|---|---|---|---|
| 5-Methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1^{4,8}]decane | Similar diazatricyclo structure | Fewer methyl groups | Antimicrobial |
| 6-Methyl-2-(thienyl)-pyridine | Contains a thienyl group | Different ring system | Anticancer |
| 4-Amino-1,2-dihydroquinoline | Nitrogen-containing heterocycle | Different functional groups | Neuroprotective |
The table illustrates how this compound compares to structurally similar compounds regarding their biological activities and unique features.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various diazatricyclo compounds revealed that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Study 2: Anticancer Potential
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines (e.g., HeLa cells). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
